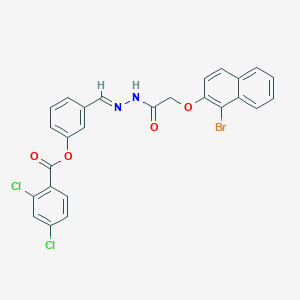
3-(2-(1-Naphthoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2,4-dichloro-benzoate de 3-(2-(1-naphtylcarbonyl)carbohydrazonoyl)phényle est un composé organique complexe de formule moléculaire C25H16Cl2N2O3. Ce composé est remarquable pour sa structure unique, qui combine un groupe naphtylcarbonyl, une partie carbohydrazonoyl et un ester dichlorobenzoate.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2,4-dichloro-benzoate de 3-(2-(1-naphtylcarbonyl)carbohydrazonoyl)phényle implique généralement un processus en plusieurs étapes :
Formation de la naphtylcarbonyl-hydrazone : Cette étape implique la réaction du chlorure de 1-naphtylcarbonyl avec l’hydrate d’hydrazine pour former la 1-naphtylcarbonyl-hydrazone.
Couplage avec le 2,4-dichloro-benzoate de phényle : La naphtylcarbonyl-hydrazone est ensuite mise à réagir avec le 2,4-dichloro-benzoate de phényle en conditions acides ou basiques pour former le produit final.
Méthodes de production industrielle
Bien que le composé soit principalement synthétisé dans des laboratoires de recherche, la production industrielle impliquerait probablement des étapes similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Cela pourrait inclure l’utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir une qualité et une efficacité constantes.
Analyse Des Réactions Chimiques
Types de réactions
Le 2,4-dichloro-benzoate de 3-(2-(1-naphtylcarbonyl)carbohydrazonoyl)phényle peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former les dérivés naphtoquinoniques correspondants.
Réduction : Les réactions de réduction peuvent donner des dérivés d’hydrazine.
Substitution : La partie dichlorobenzoate peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont généralement utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques pour substituer les atomes de chlore du groupe dichlorobenzoate.
Principaux produits
Oxydation : Dérivés de la naphtoquinone.
Réduction : Dérivés de l’hydrazine.
Substitution : Divers benzoates substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Le 2,4-dichloro-benzoate de 3-(2-(1-naphtylcarbonyl)carbohydrazonoyl)phényle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme précurseur de molécules plus complexes.
Biologie : Investigué pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Étudié pour ses effets thérapeutiques potentiels, en particulier dans le développement de nouveaux médicaments.
Applications De Recherche Scientifique
3-(2-(1-Naphthoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Mécanisme D'action
Le mécanisme par lequel le 2,4-dichloro-benzoate de 3-(2-(1-naphtylcarbonyl)carbohydrazonoyl)phényle exerce ses effets n’est pas entièrement compris. On pense qu’il interagit avec diverses cibles moléculaires, y compris les enzymes et les récepteurs, par l’intermédiaire de ses parties hydrazone et dichlorobenzoate. Ces interactions peuvent moduler les voies biochimiques, conduisant aux activités biologiques observées.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2,4-dichloro-benzoate de 3-(2-(1-naphtylcarbonyl)carbohydrazonoyl)phényle
- 2-chloro-benzoate de 4-(2-(1-naphtylcarbonyl)carbohydrazonoyl)phényle
Singularité
Le 2,4-dichloro-benzoate de 3-(2-(1-naphtylcarbonyl)carbohydrazonoyl)phényle est unique en raison de la présence à la fois de groupes naphtylcarbonyl et dichlorobenzoate, qui confèrent des propriétés chimiques et biologiques distinctes.
Ce survol détaillé offre une compréhension complète du 2,4-dichloro-benzoate de 3-(2-(1-naphtylcarbonyl)carbohydrazonoyl)phényle, couvrant sa synthèse, ses réactions, ses applications et ses comparaisons avec des composés similaires.
Propriétés
Numéro CAS |
767320-41-2 |
|---|---|
Formule moléculaire |
C25H16Cl2N2O3 |
Poids moléculaire |
463.3 g/mol |
Nom IUPAC |
[3-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C25H16Cl2N2O3/c26-18-11-12-22(23(27)14-18)25(31)32-19-8-3-5-16(13-19)15-28-29-24(30)21-10-4-7-17-6-1-2-9-20(17)21/h1-15H,(H,29,30)/b28-15+ |
Clé InChI |
LEIAOVZPSBZYEZ-RWPZCVJISA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC=C2C(=O)N/N=C/C3=CC(=CC=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C(=O)NN=CC3=CC(=CC=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12014628.png)

![3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B12014644.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide](/img/structure/B12014652.png)
![4-((E)-{[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B12014655.png)

![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12014658.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12014664.png)


![3-[(E)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12014699.png)
![N-(2-methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12014707.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12014709.png)
